N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound known for its unique chemical structure and properties It contains a trifluoromethyl group, which is often associated with enhanced pharmacological activity
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in gene expression by controlling the acetylation of histones, which in turn influences the structure of chromatin and the accessibility of DNA to transcription factors .
Mode of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as CTPB, selectively activates p300 HAT activity . It directly binds to p300, enhancing its enzymatic activity . This leads to increased acetylation of histones, thereby influencing gene expression .
Biochemical Pathways
The activation of p300 HAT by CTPB affects the acetylation status of histones, which are key components of the chromatin structure . This can influence various biochemical pathways related to gene expression.
Result of Action
The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are regulated. For instance, if the genes influenced are involved in cell growth and proliferation, the compound’s action could potentially affect these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled temperature conditions. The reaction is usually carried out in a non-chlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including analgesic properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic effects.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide: Used as a glucose transporter inhibitor.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to activate HAT activity sets it apart from other similar compounds, making it a valuable tool in epigenetic research and drug development.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-11-6-5-9(7-10(11)16(18,19)20)21-15(22)14-8-23-12-3-1-2-4-13(12)24-14/h1-7,14H,8H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVCFXITYNWZAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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